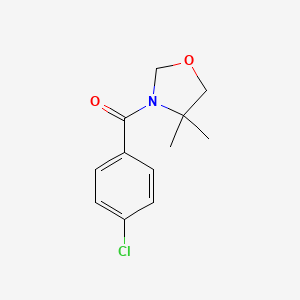
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone, also known as 4-chloro-4-methyl-1,3-oxazol-5-one or CMO, is an organic compound belonging to the oxazolone family. It is a white crystalline solid with a melting point of 135-137°C, and is soluble in polar organic solvents such as ethanol. CMO has a variety of uses in both scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Clathrate Formation in Host-Guest Chemistry
(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone has been studied for its role in clathrate host formation with benzene guests. The 'edge-to-face interaction' between aromatic rings is crucial for the formation of these inclusion complexes, playing a significant role in both host-guest and host-host interactions. This interaction is supported by X-ray crystal analysis and PM6 molecular orbital calculations, highlighting the compound's potential in developing novel clathrate materials for various applications, including molecular recognition and separation processes.
Spectroscopic and Computational Analysis
Research on related compounds, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, involves detailed spectroscopic (FT-IR, Raman, 13C, and 1H NMR) and computational studies to understand their structure and properties. Density Functional Theory (DFT) calculations help in determining geometrical parameters, electronic structures, and thermodynamic properties, providing insights into the chemical behavior and reactivity of these molecules. Such analyses are essential for designing materials with specific optical, electronic, or thermal properties for applications in material science and organic electronics (Arasu et al., 2019).
Anticancer and Antimicrobial Potential
The compound's structural framework, when incorporated into heterocyclic compounds like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, has shown promising anticancer and antimicrobial activities. These compounds, evaluated against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), and for their antibacterial and antifungal properties, indicate the potential therapeutic applications of such molecules. Molecular docking studies further support their use in overcoming drug resistance in microbes, showcasing the compound's significance in medicinal chemistry and drug development (Katariya et al., 2021).
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)7-16-8-14(12)11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCLWNFYRNVSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
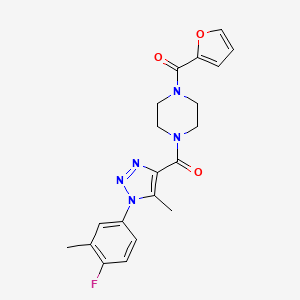
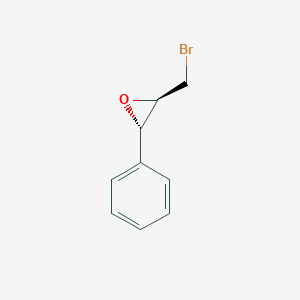

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)
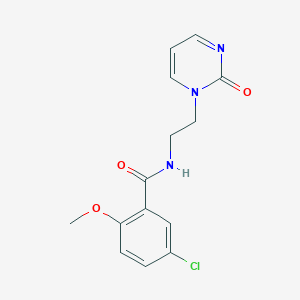
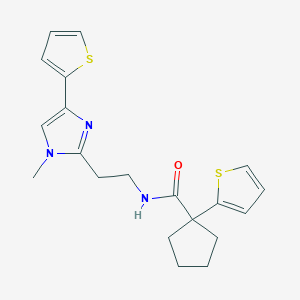
![N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide](/img/structure/B2983742.png)



![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)

![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)
